3-Iodo-1-methyl-7-nitro-1H-indazole
CAS No.: 864724-65-2
Cat. No.: VC2232388
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 864724-65-2 |
---|---|
Molecular Formula | C8H6IN3O2 |
Molecular Weight | 303.06 g/mol |
IUPAC Name | 3-iodo-1-methyl-7-nitroindazole |
Standard InChI | InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 |
Standard InChI Key | GRTDGGAGEQHRFL-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I |
Canonical SMILES | CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)I |
Chemical Identity and Structural Characteristics
3-Iodo-1-methyl-7-nitro-1H-indazole is defined by its distinctive molecular structure which combines several functional groups on an indazole scaffold. The compound has a clearly established identity in chemical databases and literature.
Basic Chemical Information
The compound is characterized by the following chemical identifiers:
Parameter | Value |
---|---|
Chemical Name | 3-iodo-1-methyl-7-nitro-1H-indazole |
CAS Registry Number | 864724-65-2 |
Molecular Formula | C8H6IN3O2 |
Molecular Weight | 303.06 g/mol |
IUPAC Name | 3-iodo-1-methyl-7-nitroindazole |
The molecular structure features an indazole core with specific substitutions that define its chemical behavior and reactivity .
Structural Representation
The compound's structure can be represented through various standardized chemical notations:
Notation Type | Representation |
---|---|
Standard InChI | InChI=1S/C8H6IN3O2/c1-11-7-5(8(9)10-11)3-2-4-6(7)12(13)14/h2-4H,1H3 |
Standard InChIKey | GRTDGGAGEQHRFL-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=CC=C2N+[O-])C(=N1)I |
Canonical SMILES | CN1C2=C(C=CC=C2N+[O-])C(=N1)I |
PubChem Compound ID | 12194802 |
These standardized notations allow for unambiguous identification of the compound in chemical databases and literature.
Physical Properties
The physical properties of 3-iodo-1-methyl-7-nitro-1H-indazole are crucial for understanding its behavior in various experimental conditions and for determining appropriate handling procedures.
Experimentally Determined Properties
Some physical properties of the compound have been experimentally determined:
Property | Value | Method |
---|---|---|
Melting Point | 171-172 °C | Experimental |
The relatively high melting point is consistent with the presence of strong intermolecular forces, likely including halogen bonding from the iodine atom and dipole-dipole interactions involving the nitro group .
Predicted Physical Properties
Several physical properties have been predicted using computational methods:
Property | Value | Method |
---|---|---|
Boiling Point | 410.3±25.0 °C | Predicted |
Density | 2.13±0.1 g/cm³ | Predicted |
pKa | -2.49±0.50 | Predicted |
The predicted high boiling point suggests that the compound has low volatility at room temperature. The relatively high density is consistent with the presence of the heavy iodine atom in the molecular structure. The predicted pKa value indicates that the compound is likely to be a weak acid in solution .
Chemical Reactivity and Structural Insights
The reactivity of 3-iodo-1-methyl-7-nitro-1H-indazole is influenced by its constituent functional groups, each contributing unique chemical behaviors.
Functional Group Reactivity
The compound contains several reactive sites:
-
The iodine at the 3-position represents a potential site for various coupling reactions, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck reactions.
-
The nitro group at the 7-position can undergo reduction to form an amino group, which could serve as a precursor for further functionalization.
-
The N-methyl group potentially affects the electronic properties of the indazole ring system, influencing reactivity patterns.
These functional groups allow for diverse chemical transformations, making the compound potentially valuable as a building block in organic synthesis.
Structural Comparisons with Related Compounds
It is instructive to compare 3-iodo-1-methyl-7-nitro-1H-indazole with structurally related compounds:
Compound | CAS Number | Key Structural Difference |
---|---|---|
3-iodo-1-methyl-5-nitro-1H-indazole | Reported in literature | Nitro group at 5-position instead of 7-position |
3-iodo-4-methyl-6-nitro-1H-indazole | 1000342-56-2 | Methyl group at 4-position instead of 1-position; nitro group at 6-position |
These structural variations lead to different physical properties and potentially different reactivity profiles, highlighting the importance of precise regiochemistry in these heterocyclic systems .
Analytical Characterization
Proper characterization of 3-iodo-1-methyl-7-nitro-1H-indazole is essential for confirming its identity and purity in research settings.
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